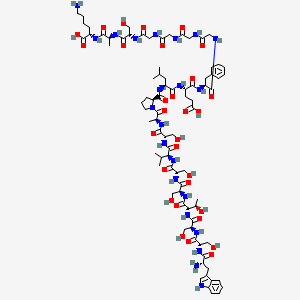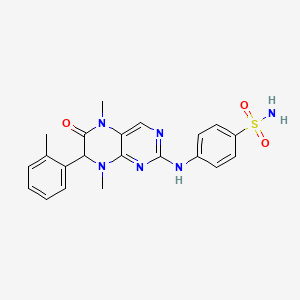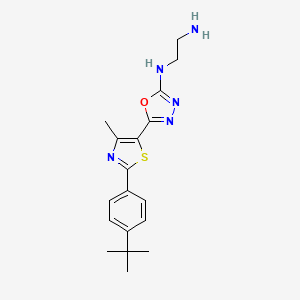
TAMRA hydrazide (6-isomer)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAMRA hydrazide (6-isomer) is a derivative of tetramethylrhodamine, a xanthene fluorophore. This compound is specifically designed for labeling carbonyl compounds, such as aldehydes and ketones, through the coupling of the hydrazide group to the target carbonyl. It is widely used in various scientific research applications due to its fluorescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA hydrazide (6-isomer) involves the reaction of tetramethylrhodamine with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of TAMRA hydrazide (6-isomer) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is then packaged and stored under specific conditions to maintain its stability and fluorescence properties .
Chemical Reactions Analysis
Types of Reactions
TAMRA hydrazide (6-isomer) primarily undergoes coupling reactions with carbonyl compounds. It can also participate in click chemistry reactions with terminal alkynes, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Hydrazine, DMSO, DMF, terminal alkynes.
Conditions: Mild temperatures, often room temperature, and the presence of a catalyst such as copper for click chemistry reactions
Major Products
The major products formed from these reactions are fluorescently labeled carbonyl compounds and triazole derivatives, which are useful in various biochemical assays and imaging applications .
Scientific Research Applications
TAMRA hydrazide (6-isomer) is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe for labeling carbonyl compounds in various chemical reactions
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking purposes
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications
Mechanism of Action
The mechanism of action of TAMRA hydrazide (6-isomer) involves the coupling of the hydrazide group to carbonyl compounds, forming a stable hydrazone bond. This reaction allows for the incorporation of the fluorescent TAMRA label, which can then be detected using fluorescence spectroscopy. The compound’s fluorescence properties are due to the xanthene fluorophore, which absorbs light at a specific wavelength and emits light at a longer wavelength .
Comparison with Similar Compounds
TAMRA hydrazide (6-isomer) is unique due to its specific isomeric form and fluorescent properties. Similar compounds include:
TAMRA hydrazide (5-isomer): Another isomer of TAMRA hydrazide with slightly different fluorescence properties
Fluorescein hydrazide: A similar fluorescent compound used for labeling carbonyl compounds but with different spectral properties
Rhodamine B hydrazide: Another xanthene-based fluorophore used for similar applications
TAMRA hydrazide (6-isomer) stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many scientific applications .
Properties
Molecular Formula |
C25H25ClN4O4 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
3-[3,6-bis(dimethylamino)xanthen-9-ylidene]-4-(dihydroxymethylidene)-N-iminocyclohexa-1,5-diene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H24N4O4.ClH/c1-28(2)15-6-9-18-21(12-15)33-22-13-16(29(3)4)7-10-19(22)23(18)20-11-14(24(30)27-26)5-8-17(20)25(31)32;/h5-13,26,31-32H,1-4H3;1H |
InChI Key |
DUFRWYMMGIOJDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C(O)O)C(=O)N=N)C4=C(O2)C=C(C=C4)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


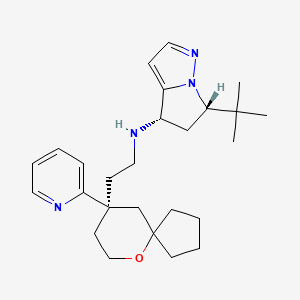
![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)


![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)
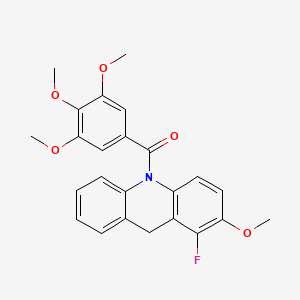
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)
